Bisoprolol monofumarate, (R)-

Description

Molecular Configuration and Absolute Stereochemistry

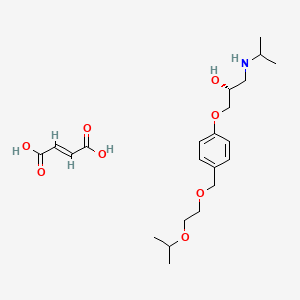

The molecular configuration of (R)-bisoprolol monofumarate is defined by its empirical formula C22H35NO8, representing a complex organic molecule with a molecular weight of 441.5 grams per mole. The compound consists of a bisoprolol moiety combined with fumaric acid in a 1:1 stoichiometric ratio, forming the monofumarate salt. The absolute stereochemistry of this molecule is characterized by the presence of a single defined stereocenter, which determines the (R)-configuration according to the Cahn-Ingold-Prelog priority rules.

The structural framework of (R)-bisoprolol monofumarate incorporates several key functional groups that contribute to its overall three-dimensional architecture. The molecule features a secondary alcohol group positioned adjacent to the chiral center, an ether linkage connecting aromatic and aliphatic portions, and an amine functionality that participates in salt formation with the fumaric acid component. The absolute configuration around the stereogenic carbon atom places the hydroxyl group and the aromatic ether substituent in a specific spatial relationship that defines the (R)-enantiomer.

The stereochemical designation of the (R)-enantiomer reflects the clockwise priority sequence of substituents around the chiral carbon when viewed from a specific orientation. This configuration contrasts with the (S)-enantiomer, where the priority sequence follows a counterclockwise arrangement. The presence of this single asymmetric carbon atom renders the compound optically active, with the potential to rotate plane-polarized light in a characteristic direction and magnitude specific to the (R)-configuration.

Crystallographic Characterization of (R)-Enantiomer

The crystallographic properties of bisoprolol fumarate, which encompasses both (R)- and (S)-enantiomers in its racemic form, have been extensively characterized through X-ray powder diffraction analysis. The compound crystallizes in the triclinic space group P-1 with specific lattice parameters that define its three-dimensional crystal structure. The unit cell dimensions are characterized by a = 8.16570(5) Å, b = 8.51639(12) Å, c = 16.75179(18) Å, with angular parameters α = 89.142(1)°, β = 78.155(1)°, and γ = 81.763(1)°, resulting in a unit cell volume of 1128.265(10) ų.

The crystal density of the material is relatively low at 1.130 g cm⁻³, indicating efficient packing arrangements despite the absence of obvious structural voids. The crystallographic analysis reveals that the compound adopts a specific molecular conformation in the solid state, with the bisoprolol cation and fumarate anion arranged in a defined geometric relationship. The neutral side chain of the bisoprolol molecule exhibits potential disorder in the crystal lattice, contributing to the overall structural complexity of the crystalline material.

The crystallographic characterization demonstrates that two formula units (Z = 2) occupy each unit cell, indicating a specific packing arrangement that accommodates both enantiomers in the racemic crystal structure. The powder diffraction pattern of bisoprolol fumarate Form I has been documented in the Powder Diffraction File as entry 00-066-1625, providing a reference standard for identification and characterization purposes.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P-1 (#2) |

| Unit Cell Parameter a | 8.16570(5) Å |

| Unit Cell Parameter b | 8.51639(12) Å |

| Unit Cell Parameter c | 16.75179(18) Å |

| Alpha Angle | 89.142(1)° |

| Beta Angle | 78.155(1)° |

| Gamma Angle | 81.763(1)° |

| Unit Cell Volume | 1128.265(10) ų |

| Crystal Density | 1.130 g cm⁻³ |

| Formula Units per Unit Cell | 2 |

Comparative Analysis of (R)- and (S)-Stereoisomers

The comparative analysis between (R)- and (S)-bisoprolol monofumarate reveals significant differences in their molecular properties and biological activities. While both enantiomers share identical molecular formulas and constitutional structures, their three-dimensional arrangements result in distinct physical and chemical characteristics. The (S)-enantiomer demonstrates substantially greater pharmacological activity compared to the (R)-enantiomer, with the (S)-form being responsible for the majority of the beta-blocking effects observed in the racemic mixture.

Optical rotation measurements provide a quantitative method for distinguishing between the two enantiomers. The racemic mixture of bisoprolol fumarate exhibits no net optical rotation due to the equal and opposite contributions of the (R)- and (S)-enantiomers, resulting in a specific rotation value between -2° and +2°. However, when isolated as pure enantiomers, each form demonstrates characteristic optical rotation values that serve as definitive identification parameters.

Recent advances in chemoenzymatic synthesis have enabled the production of enantiopure (S)-bisoprolol with enantiomeric excess values reaching 96%. This achievement highlights the importance of stereochemical purity in pharmaceutical applications and provides comparative reference points for evaluating the (R)-enantiomer. The synthetic methodology employed for obtaining enantiopure forms typically involves enzymatic resolution using lipase B from Candida antarctica, which demonstrates selectivity for specific enantiomeric configurations.

The molecular dynamics simulations and binding affinity studies conducted on bisoprolol enantiomers reveal differential interactions with various biological targets. These computational analyses demonstrate that structural modifications and stereochemical variations can significantly influence binding energies and molecular recognition properties. The comparative evaluation of enantiomeric forms provides essential insights into structure-activity relationships and guides the development of stereoselective synthetic approaches.

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

|---|---|---|---|

| Pharmacological Activity | Minimal | High | Moderate |

| Optical Rotation | Positive | Negative | Zero |

| Enantiomeric Excess | 100% (R) | 100% (S) | 0% |

| Synthetic Accessibility | Challenging | Achieved (96% ee) | Standard |

Hydrogen Bonding Networks in Crystal Lattice

The crystal structure of bisoprolol fumarate is stabilized by an extensive network of intermolecular hydrogen bonding interactions that define the three-dimensional packing arrangement. The primary hydrogen bonding motifs involve N–H⋯O and O–H⋯O interactions that link the bisoprolol cations with the fumarate anions in the crystal lattice. These directional interactions play a crucial role in determining the overall crystal stability and the specific geometric relationships between molecular components.

The hydrogen bonding network creates a characteristic layered structure with alternating hydrophilic and hydrophobic regions parallel to the crystallographic ab-plane. The hydrophilic layers are primarily composed of the charged and polar regions of the molecules, including the protonated amine groups of bisoprolol and the carboxylate functionalities of fumaric acid. These regions are stabilized through strong electrostatic interactions and hydrogen bonding networks that provide the primary cohesive forces in the crystal structure.

Additional stabilization is provided by secondary C–H⋯O hydrogen bonding interactions that contribute to the overall crystal packing efficiency. These weaker intermolecular forces help to orient the molecules in specific conformations and contribute to the observed low crystal density. The combination of strong and weak hydrogen bonding interactions creates a stable three-dimensional framework that accommodates both enantiomers in the racemic crystal structure.

The hydrogen bonding patterns also influence the disorder observed in the neutral side chain regions of the bisoprolol molecules. The flexible alkyl and ether portions of the molecule can adopt multiple conformations while maintaining the essential hydrogen bonding contacts that stabilize the crystal structure. This conformational flexibility contributes to the overall entropy of the crystal system while preserving the fundamental packing motifs required for structural integrity.

Properties

IUPAC Name |

(E)-but-2-enedioic acid;(2R)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPZLFIUFMNCLY-YQXMEYCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216309-92-1 | |

| Record name | Bisoprolol monofumarate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216309921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BISOPROLOL MONOFUMARATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2PP73N44E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Etherification and Epoxide Ring-Opening

The foundational synthesis begins with 4-hydroxybenzyl alcohol, which undergoes etherification with isopropoxyethanol under acidic catalysis (e.g., protonic acids or cationic resins). This step forms the phenoxy-ether backbone critical for β1-selectivity. Subsequent reaction with epichlorohydrin introduces an epoxide group, which is aminated with isopropylamine to yield bisoprolol free base.

Solvent and Catalyst Optimization

Early methods used toluene or dichloromethane as solvents, but recent patents highlight dimethylformamide (DMF) for improved intermediate solubility. For example, intermediate 1 (toluene-4-sulfonic acid 3-isopropyl-2-oxooxazolidin-5-ylmethyl ester) reacts with intermediate 2 (4-(2-isopropoxyethoxymethyl)-phenol) in DMF at 20–100°C for 2–24 hours, achieving 70% yield after extraction.

Advanced Synthetic Approaches

Lithium Aluminum Hydride-Mediated Reduction

A pivotal modification involves lithium aluminum hydride (LiAlH4) to reduce oxazolidinone intermediates. In Example 7 of CN103664657A, intermediate 3 (5-[4-(2-isopropoxyethoxymethyl)-phenoxy]-3-isopropyloxazolidin-2-one) is treated with LiAlH4 in anhydrous tetrahydrofuran (THF) at 70°C for 12 hours, yielding 70% bisoprolol free base. This method avoids harsh acidic conditions, reducing byproduct formation.

Fumaric Acid Salt Formation

The final step involves dissolving bisoprolol free base in ethanol and adding stoichiometric fumaric acid. At 50°C, proton transfer occurs, forming the bisoprolol fumarate salt. Patent data specify a 1:0.55 molar ratio (bisoprolol:fumaric acid), achieving >99% purity after cooling and crystallization.

| Parameter | CN103664657A | ChemicalBook |

|---|---|---|

| Solvent | Ethanol | Acetone |

| Temperature | 50°C | 40°C |

| Reaction Time | 2 hours | 3 hours |

| Yield | 70% | 92.3% |

| Purity | >99% | 99.5% |

Impurity Control and Analytical Validation

Identification of Process-Related Impurities

CN115974710A identifies impurity IV, a degradation product formed during fumarate salt synthesis. The impurity arises from Michael addition between bisoprolol’s secondary amine and dimethyl butynedioate, followed by borohydride reduction and hydrolysis.

Mitigation Strategies

-

Chromatographic Purity : USP standards mandate ≤0.5% total impurities, monitored via HPLC with a C18 column and UV detection at 225 nm.

-

Stoichiometric Precision : Fumaric acid content must be 14.8–15.4%, verified by potentiometric titration with tetrabutylammonium hydroxide.

Industrial-Scale Process Optimization

Solvent Recycling and Waste Reduction

Large-scale batches (e.g., 36 kg bisoprolol base) use acetone for solubility and ease of removal. Post-reaction, solvents like THF and isopropyl ether are recovered via distillation, reducing environmental impact.

Crystallization Techniques

Slow cooling (0.5°C/min) in ethanol yields monoclinic crystals with uniform particle size (10–50 μm), enhancing bioavailability.

Compliance with Pharmacopeial Standards

USP 32 Specifications

| Parameter | Requirement |

|---|---|

| Assay (C18H31NO4)2·C4H4O4 | 97.5–102.0% |

| Water Content | ≤0.5% |

| Residue on Ignition | ≤0.1% |

| Heavy Metals | ≤20 ppm |

Chemical Reactions Analysis

Types of Reactions

Bisoprolol monofumarate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like sodium hydroxide and potassium carbonate are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various derivatives of Bisoprolol, such as oxides, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Bisoprolol monofumarate has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

Biology: Studied for its effects on beta-1 adrenergic receptors in various biological systems.

Medicine: Extensively researched for its therapeutic effects in managing cardiovascular diseases.

Industry: Used in the formulation of pharmaceutical products for treating hypertension and heart failure

Mechanism of Action

Bisoprolol monofumarate exerts its effects by selectively and competitively blocking catecholamine stimulation of beta-1 adrenergic receptors. This action reduces heart rate, cardiac output, and blood pressure. The molecular targets include beta-1 adrenergic receptors located in the heart muscle cells and heart conduction tissue .

Comparison with Similar Compounds

Similar Compounds

- Atenolol

- Metoprolol

- Nebivolol

- Betaxolol

Comparison

Bisoprolol monofumarate is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes side effects related to beta-2 receptor blockade, such as bronchoconstriction. Compared to Atenolol and Metoprolol, Bisoprolol has a longer half-life, allowing for once-daily dosing. Nebivolol, while also selective, has additional vasodilatory properties due to nitric oxide release .

Biological Activity

Bisoprolol monofumarate, specifically the (R)-enantiomer, is a selective beta-1 adrenergic receptor blocker primarily used in the management of cardiovascular conditions such as hypertension and heart failure. This compound has garnered attention for its efficacy and safety profile in clinical settings, making it a vital component in cardiovascular pharmacotherapy.

Bisoprolol exerts its biological activity through selective antagonism of beta-1 adrenergic receptors, which are predominantly located in cardiac tissues. By blocking these receptors, bisoprolol reduces the effects of catecholamines like adrenaline, leading to:

- Decreased heart rate : This reduction lowers myocardial oxygen demand, which is particularly beneficial in conditions like angina and heart failure.

- Reduced myocardial contractility : This effect helps to manage heart failure by decreasing the workload on the heart.

- Inhibition of renin secretion : Bisoprolol can reduce renin levels by approximately 65%, contributing to its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of bisoprolol includes:

- High bioavailability : Approximately 90% after oral administration.

- Half-life : Ranges from 10 to 12 hours, allowing for once-daily dosing.

- Metabolism : Primarily occurs in the liver, with less than 2% excreted unchanged in feces .

Clinical Efficacy

Numerous studies have demonstrated the effectiveness of bisoprolol in various cardiovascular conditions:

Heart Failure

A significant study involving 3,288 patients with chronic heart failure (CHF) showed that bisoprolol treatment resulted in a 29.3% relative reduction in overall mortality and an 18.4% reduction in hospital admissions or death . Another study indicated that after one year of treatment, patients exhibited improvements in left ventricular function, including increased ejection fraction and reduced end-diastolic volumes .

Hypertension

Bisoprolol has been shown to effectively lower blood pressure in hypertensive patients. In controlled trials, it demonstrated comparable efficacy to other beta-blockers while maintaining a favorable side effect profile .

Safety Profile

The safety profile of bisoprolol is generally favorable. Adverse events are rare, with discontinuation rates similar to placebo groups. Common side effects may include fatigue, dizziness, and bradycardia; however, severe adverse events such as bronchospasm are infrequent . Long-term studies indicate that liver function tests may show mild elevations but are often attributed to underlying conditions rather than the drug itself .

Comparative Studies

Bisoprolol's efficacy has been compared with other beta-blockers such as carvedilol and metoprolol succinate. While all these agents are effective for heart failure management, bisoprolol's selective action on beta-1 receptors allows for a potentially better side effect profile and improved patient tolerability .

Case Studies

-

Case Study on Heart Failure Management :

A randomized trial involving 28 patients with reduced ejection fraction demonstrated significant improvements in exercise capacity and cardiac function after one year of bisoprolol therapy. The results highlighted a marked decrease in resting heart rates and improved hemodynamic parameters compared to placebo . -

Combination Therapy :

A recent study explored the effects of combining bisoprolol with trimetazidine for treating arsenic trioxide-induced myocardial injury in rats. The combination showed protective effects against acute myocardial injury by modulating inflammatory pathways and apoptosis signaling .

Q & A

Q. What methodological safeguards ensure reproducibility in preclinical studies of (R)-bisoprolol monofumarate’s cardioprotective effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.